molecular formula C11H14N2O B2631980 N-cyclopentylpyridine-3-carboxamide CAS No. 333430-06-1

N-cyclopentylpyridine-3-carboxamide

Cat. No. B2631980
CAS RN: 333430-06-1
M. Wt: 190.246
InChI Key: CADNNWJTVVPKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentylpyridine-3-carboxamide (CYPC) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CYPC belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). In

Mechanism of Action

N-cyclopentylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclopentylpyridine-3-carboxamide binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of mGluR5, leading to an increase in signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentylpyridine-3-carboxamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Fragile X syndrome and autism. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of addiction by reducing drug-seeking behavior and withdrawal symptoms. In addition, N-cyclopentylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may have potential therapeutic benefits in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentylpyridine-3-carboxamide in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-cyclopentylpyridine-3-carboxamide is its relatively low potency compared to other mGluR5 PAMs, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

Future research on N-cyclopentylpyridine-3-carboxamide could focus on optimizing its potency and selectivity for mGluR5, as well as exploring its potential therapeutic benefits in the treatment of neurological disorders and addiction. Further studies could also investigate the biochemical and physiological effects of N-cyclopentylpyridine-3-carboxamide on other neurotransmitter systems and signaling pathways. Finally, the development of more efficient synthesis methods for N-cyclopentylpyridine-3-carboxamide could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N-cyclopentylpyridine-3-carboxamide is a synthetic compound that has potential applications in various scientific research fields. Its selectivity for mGluR5 and ability to enhance synaptic plasticity make it an attractive candidate for the treatment of neurological disorders and addiction. Further research is needed to optimize its potency and selectivity and explore its potential therapeutic benefits.

Synthesis Methods

The synthesis of N-cyclopentylpyridine-3-carboxamide involves the reaction of cyclopentylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-cyclopentylpyridine-3-carboxamide in its pure form.

Scientific Research Applications

N-cyclopentylpyridine-3-carboxamide has been shown to have potential applications in various scientific research fields. It has been studied extensively for its role in the treatment of neurological disorders such as Fragile X syndrome, autism, and addiction. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNNWJTVVPKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.